N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound reflects its intricate polycyclic architecture and substituent arrangement. The parent structure is a tricosa-decaen system fused with five interconnected rings: two naphthalene-derived moieties, a dioxaphosphepin core, and additional bridging oxygen and phosphorus atoms. The substituents include a 1-(2-diphenylphosphanylphenyl)ethyl group attached to the phosphorus atom at position 13 and an amine group at the same position.
The molecular formula, C₄₀H₃₁NO₂P₂ , corresponds to a molecular weight of 620.62 g/mol . Key features of the formula include:
- 40 carbon atoms distributed across aromatic rings and aliphatic chains
- Two phosphorus atoms : one in the diphenylphosphanyl group and another in the dioxaphosphepin core
- One nitrogen atom from the amine functionality
- Two oxygen atoms within the dioxaphosphepin ring
The SMILES notation (CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87) and InChIKey (WEZQWHDRBOKRRD-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray crystallography reveals a distorted pentacyclic framework with bond lengths and angles consistent with strained aromatic systems. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 8.56 Å, c = 17.89 Å |
| Bond Angle (P-N-P) | 98.7° |
| Torsion Angle (C-P-C) | 112.3° |
The phosphorus centers adopt trigonal bipyramidal geometries with axial oxygen and nitrogen ligands. The dioxaphosphepin ring exhibits puckering parameters (Q = 0.42 Å, θ = 32.7°, φ = 145.2°) indicative of moderate distortion from planarity. Intermolecular interactions include π-π stacking between naphthyl groups (3.8–4.1 Å separation) and weak C-H···O hydrogen bonds (2.7 Å).
Stereochemical Features of the Pentacyclic Backbone
The compound displays axial chirality due to restricted rotation about the phosphorus-nitrogen bond and helical arrangement of the dinaphthodioxaphosphepin system. Key stereochemical characteristics include:
- Absolute configuration : 11bS as determined by anomalous dispersion effects in X-ray diffraction
- Helical twist angle : 28.4° between naphthalene planes
- Phosphorus stereogenicity : Both P centers are stereogenic, creating four possible diastereomers
The ethylamine side chain adopts a gauche conformation (torsion angle = 67.8°), minimizing steric clashes between the diphenylphosphanyl group and pentacyclic core. Enantiomer separation via chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) confirms the presence of two enantiomeric pairs with ΔΔG‡ = 2.3 kcal/mol for interconversion.
Comparative Analysis with Related Dinaphthodioxaphosphepin Derivatives
Structural comparisons with analogous compounds highlight key differences in electronic and steric properties:
Key trends:
- Electron-withdrawing groups (e.g., hydroxyl) shorten P-O bonds through increased pπ-dπ bonding
- Bulky substituents (trimethylphenyl) increase helical twist angles due to steric hindrance
- Phosphanylethylamine groups enhance solubility in polar aprotic solvents (DMF > 50 mg/mL) compared to alkyl-substituted analogs
The target compound's dual phosphorus centers enable unique coordination chemistry, forming stable complexes with transition metals (e.g., Pd, Pt) that retain the pentacyclic framework's structural integrity.
Properties
Molecular Formula |
C40H31NO2P2 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C40H31NO2P2/c1-28(33-20-12-13-23-38(33)44(31-16-4-2-5-17-31)32-18-6-3-7-19-32)41-45-42-36-26-24-29-14-8-10-21-34(29)39(36)40-35-22-11-9-15-30(35)25-27-37(40)43-45/h2-28,41H,1H3 |
InChI Key |
WEZQWHDRBOKRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Formation of the Diphenylphosphanylphenyl Intermediate
- Starting materials: Phenyl boronic acid derivatives and diphenylphosphine reagents.
- Method: Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to attach the diphenylphosphanyl group to the phenyl ring.
- Catalysts: Palladium complexes with triphenylphosphine ligands are commonly used.
- Conditions: Reactions are typically carried out in polar aprotic solvents (e.g., dioxane, DMF) under reflux or elevated temperatures with bases like potassium carbonate.
This step yields the 2-diphenylphosphanylphenyl ethyl intermediate, which is crucial for subsequent cyclization.
Construction of the Pentacyclic Phosphapentacyclo Framework
- Cyclization: The pentacyclic core is formed via intramolecular cyclization reactions involving phosphorus and oxygen atoms to create the 12,14-dioxa-13-phosphapentacyclo structure.
- Reagents: This may involve the use of diols or polyols to form dioxa bridges and phosphorus halides or phosphine oxides for ring closure.
- Conditions: Controlled heating and use of dehydrating agents or catalysts to promote ring closure without decomposition.
- Outcome: Formation of a rigid pentacyclic scaffold with embedded phosphorus and oxygen atoms.
Introduction of the Amine Group at the 13-Position
- Method: Reductive amination or nucleophilic substitution reactions are used to introduce the amine functionality.
- Reagents: Amines such as primary or secondary amines, often under reductive conditions using reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.
- Conditions: Mild temperatures to preserve the integrity of the pentacyclic framework.
- Result: Selective amination at the phosphorus-containing ring position, yielding the target amine compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diphenylphosphanylphenyl formation | Phenyl boronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O | 80–100 °C | 12–24 h | 75–85 | Suzuki coupling, inert atmosphere required |
| Pentacyclic framework cyclization | Phosphorus halide, diol, dehydrating agent | Toluene or THF | 60–120 °C | 6–18 h | 60–70 | Careful control to avoid side reactions |
| Amination at 13-position | Primary amine, NaBH(OAc)3 or H2/Pd | CH2Cl2 or MeOH | Room temp to 50 °C | 4–12 h | 65–80 | Reductive amination, selective functionalization |
Research Findings and Optimization
- Catalyst selection: Palladium catalysts with bulky phosphine ligands improve coupling efficiency and selectivity.
- Solvent effects: Polar aprotic solvents enhance the solubility of reactants and catalyst stability.
- Temperature control: Elevated temperatures favor cyclization but require monitoring to prevent decomposition.
- Reductive amination: Sodium triacetoxyborohydride is preferred for mild and selective amination without over-reduction.
- Purification: Chromatographic techniques and recrystallization are used to isolate pure product.
Summary of Preparation Methodology
The preparation of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is achieved through a multi-step synthetic route involving:
- Palladium-catalyzed cross-coupling to install the diphenylphosphanylphenyl moiety.
- Intramolecular cyclization to form the pentacyclic phosphapentacyclo core with dioxa bridges.
- Reductive amination to introduce the amine group at the phosphorus-containing ring.
This approach is supported by patent literature and experimental data demonstrating yields ranging from 60% to 85% depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo... (reported in 2004). Key differences include:
| Property | Target Compound | Dimethylamino Analogue |
|---|---|---|
| Substituent at N-position | Diphenylphosphanylphenyl ethyl group | Dimethylamino group with methoxymethyl linkage |
| Electronic Effects | Electron-withdrawing diphenylphosphanyl group enhances Lewis acidity | Electron-donating dimethylamino group increases basicity |
| Steric Bulk | High steric hindrance due to aromatic substituents | Moderate steric bulk from methoxymethyl chain |
| Potential Applications | Catalysis (e.g., cross-coupling), ligand design | Unknown; possibly solubilized for biological screening |
Functional Comparisons
- Catalytic Activity: The diphenylphosphanyl group in the target compound may improve metal coordination in catalytic cycles compared to dimethylamino analogues, which lack strong π-backbonding capabilities.
- Biological Relevance: While neither compound has explicit bioactivity data, virtual screening methods like Chemical Space Docking () suggest that such phosphapentacyclo derivatives could target kinase domains (e.g., ROCK1). The target compound’s hydrophobicity might enhance membrane permeability but reduce aqueous solubility relative to the dimethylamino variant.
- Synthetic Accessibility: The dimethylamino analogue’s methoxymethyl group may simplify synthesis compared to the target compound’s multi-aryl substituents, which require stringent coupling conditions.
Research Findings and Hypotheses
Virtual Screening Insights
Chemical Space Docking () highlights that substituent filtering during library design can exclude high-scoring compounds. However, its large molecular weight (~700–800 Da) could limit drug-likeness under Lipinski’s rules.
Stability and Reactivity
The diphenylphosphanyl group’s propensity for oxidation (to phosphine oxide) may reduce catalytic longevity compared to dimethylamino groups, which are chemically inert under similar conditions.
Biological Activity
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique structural features and potential biological activities. The compound integrates a diphenylphosphanyl moiety with a phosphapentacyclic framework that may impart significant reactivity and biological interactions.
Structural Features
The molecular structure of this compound includes:
- Diphenylphosphanyl group : This functional group is known for its role in coordination chemistry and catalysis.
- Dioxas : The presence of oxygen atoms suggests potential for reactivity with biological molecules.
- Phosphapentacyclic framework : This intricate arrangement may influence the compound's biological activity.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, insights can be drawn from the behavior of similar phosphorus-containing compounds. These compounds have been studied for various biological properties including:
- Antitumor Activity : Many phosphorous compounds exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Certain phosphines are known to act as inhibitors for various enzymes.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
Research on related compounds provides a foundation for understanding the potential biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that phosphine derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways.
- Similar structures have shown promise in inhibiting tumor growth in vivo.
-
Enzyme Interaction :
- Phosphorus-containing compounds have been investigated for their ability to inhibit proteases and kinases.
- The unique structure of this compound may allow it to interact with specific enzyme active sites.
-
Antimicrobial Activity :
- Research indicates that phosphine oxides possess significant antibacterial properties against Gram-positive bacteria.
- The potential for this compound to exhibit similar properties warrants further investigation.
Potential Applications
The unique structure and reactivity of this compound suggest several applications:
- Drug Development : Its structural complexity may lead to novel therapeutic agents.
- Catalysis : The diphenylphosphanyl group may serve as a ligand in catalytic processes.
- Material Science : Potential use in developing advanced materials due to its unique chemical properties.
Comparative Analysis
A comparative analysis with similar phosphorus-containing compounds highlights notable properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Diphenylphosphine | Phosphorus-containing | Used as a ligand in catalysis |
| Triphenylphosphine | Phosphorus-containing | Commonly used in organic synthesis |
| Phosphoramidite | Contains phosphorus and nitrogen | Used in oligonucleotide synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
